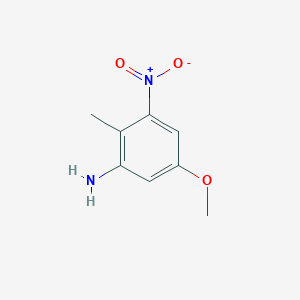

5-Methoxy-2-methyl-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNLWRNYOLNTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646921 | |

| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-30-9 | |

| Record name | 5-Methoxy-2-methyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-methyl-3-nitroaniline

This document provides an in-depth technical guide for the multi-step synthesis, purification, and comprehensive characterization of 5-Methoxy-2-methyl-3-nitroaniline, a key chemical intermediate. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights and validated protocols.

Introduction and Strategic Overview

This compound (C₈H₁₀N₂O₃, Molar Mass: 182.18 g/mol ) is a substituted nitroaniline derivative. Such compounds are valuable precursors in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2] The strategic placement of the amine, nitro, methoxy, and methyl groups on the aromatic ring makes it a versatile building block for constructing more complex molecular architectures, including heterocyclic systems relevant to medicinal chemistry.[3]

The synthesis of this target molecule requires careful control of regioselectivity during the electrophilic nitration step. Direct nitration of the parent amine, 3-Methoxy-2-methylaniline, is ill-advised due to the strong activating and oxidizable nature of the primary amino group, which can lead to undesired side products and decomposition. Therefore, a robust and reliable three-step synthetic strategy is employed:

-

Protection: The amino group of the starting material is temporarily protected as an acetamide. This moderates its activating effect, prevents oxidation, and helps direct the incoming nitro group.

-

Nitration: Regioselective nitration of the protected intermediate is performed. The steric hindrance from the ortho-methyl group and the electronic directing effects of the acetamido and methoxy groups guide the nitro group to the desired position.

-

Deprotection: The acetamide is hydrolyzed to reveal the primary amine, yielding the final target compound.

This guide will detail the experimental protocols for this sequence and the analytical methods required to validate the structure and purity of the final product.

Synthetic Methodology: A Validated Three-Step Protocol

The following protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Visualized Synthetic Workflow

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-Methoxy-2-methyl-3-nitroaniline

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-methoxy-2-methyl-3-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-donating effects of the amino and methoxy groups, combined with the electron-withdrawing nature of the nitro group, create a complex electronic environment that is reflected in its NMR, IR, and MS data. Understanding these spectral features is paramount for its unambiguous identification and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

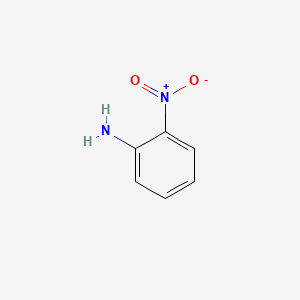

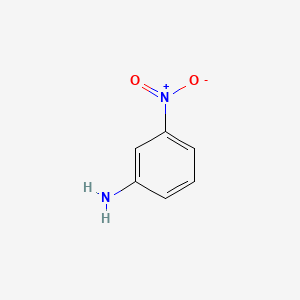

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally similar compounds, such as 2-methyl-3-nitroaniline[1].

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2 seconds are generally required for good signal-to-noise.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.85 | d, J ≈ 2.5 Hz | 1H | Ar-H (H-6) |

| ~ 6.70 | d, J ≈ 2.5 Hz | 1H | Ar-H (H-4) |

| ~ 4.50 | br s | 2H | -NH₂ |

| ~ 3.80 | s | 3H | -OCH₃ |

| ~ 2.15 | s | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum:

-

The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to meta-coupling. Their chemical shifts are influenced by the surrounding substituents.

-

The amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

-

The methoxy (-OCH₃) and methyl (-CH₃) protons will each give rise to a sharp singlet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | C-OCH₃ |

| ~ 149.0 | C-NH₂ |

| ~ 135.0 | C-NO₂ |

| ~ 125.0 | C-CH₃ |

| ~ 115.0 | Ar-CH (C-6) |

| ~ 110.0 | Ar-CH (C-4) |

| ~ 56.0 | -OCH₃ |

| ~ 15.0 | -CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

The aromatic carbons attached to the substituents will have distinct chemical shifts. The carbon attached to the methoxy group (C-OCH₃) is expected to be the most downfield among the substituted carbons.

-

The carbons bearing the nitro (C-NO₂) and amino (C-NH₂) groups will also have characteristic downfield shifts[2].

-

The two unsubstituted aromatic carbons (C-4 and C-6) will appear in the typical aromatic region.

-

The methoxy and methyl carbons will have signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2980 - 2850 | Weak | Aliphatic C-H stretching (-CH₃, -OCH₃) |

| 1620 - 1580 | Medium-Strong | N-H bending and C=C aromatic ring stretching |

| 1530 - 1480 | Strong | Asymmetric NO₂ stretching |

| 1360 - 1320 | Strong | Symmetric NO₂ stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching |

Interpretation of IR Spectrum:

-

The presence of the primary amine group will be confirmed by two N-H stretching bands in the region of 3450-3300 cm⁻¹[3].

-

The most characteristic peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂)[4].

-

The strong band in the 1250-1200 cm⁻¹ region is indicative of the aryl ether linkage[5].

-

Aromatic C-H stretching and ring vibrations, as well as aliphatic C-H stretching, will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule with less fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol .

| m/z | Proposed Fragment |

| 182 | [M]⁺˙ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 152 | [M - NO]⁺ or [M - 2CH₃]⁺ |

| 136 | [M - NO₂]⁺ |

| 122 | [M - NO - CH₂O]⁺ |

| 107 | [M - NO₂ - CHO]⁺ |

Proposed Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, initiated by the loss of the substituents.

Interpretation of Mass Spectrum:

-

The molecular ion peak [M]⁺˙ is expected at m/z 182.

-

A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to give a fragment at m/z 167[6].

-

Loss of the nitro group (NO₂) as a radical is a characteristic fragmentation for nitroaromatic compounds, leading to a peak at m/z 136[7].

-

Subsequent fragmentations, such as the loss of carbon monoxide (CO) or formaldehyde (CH₂O), can lead to the other observed ions.

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the characterization of this compound. The combination of NMR, IR, and MS data offers a powerful and complementary approach to confirming the structure and purity of this compound. While the data herein is predicted, it is based on the well-established spectroscopic behavior of closely related molecules and functional groups, providing a high degree of confidence in its accuracy. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and analysis of substituted nitroanilines.

References

-

Liu, X., et al. (2013). Electronic Supplementary Information. Catalysis Science & Technology, 3, 3200. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

PubChem. (n.d.). 5-Methoxy-2-nitroaniline. [Link]

-

Supplementary Information. (n.d.). [Link]

-

SpectraBase. (n.d.). 5-Methoxy-2-nitroaniline. [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. [Link]

-

National Institute of Standards and Technology. (n.d.). m-Nitroaniline. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-3-nitroaniline. [Link]

Sources

An In-Depth Technical Guide to 5-Methoxy-2-methyl-3-nitroaniline: Properties, Synthesis, and Characterization

Introduction: Situating a Niche Isomer in Aromatic Chemistry

5-Methoxy-2-methyl-3-nitroaniline (CAS No. 16024-30-9) is a substituted aromatic amine whose utility in research and development stems from the specific arrangement of its functional groups. As with its isomers, it holds potential as a building block in the synthesis of complex organic molecules, such as dyes and pharmaceutical intermediates.[1] The interplay between the electron-donating amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group, imparts a unique electronic and steric profile that dictates its chemical behavior.

This guide provides a comprehensive overview of the known properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, we will leverage established principles of physical organic chemistry and comparative data from closely related isomers to offer scientifically grounded insights into its expected properties and reactivity. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for its handling, characterization, and application.

Section 1: Core Physical and Chemical Identifiers

The fundamental identity of a chemical compound is established by its structural and molecular properties. While extensive experimental data for this specific isomer is not widely published, its core identifiers are well-defined.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 16024-30-9 | [2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| Appearance | Expected to be a yellow to orange crystalline solid | [1][3] |

| Melting Point | Not experimentally reported. Likely in the range of 100-150 °C. | - |

| Boiling Point | Not experimentally reported. Expected to decompose before boiling at atmospheric pressure. | [1] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, chloroform, and heated methanol. | - |

Expert Insight on Physical Properties: The physical properties of substituted nitroanilines are highly dependent on the substitution pattern, which influences intermolecular forces like hydrogen bonding and dipole-dipole interactions.[4] For instance, isomers like 4-Methoxy-2-nitroaniline (m.p. 121.5-127.5 °C) and 2-Methoxy-4-nitroaniline (m.p. 138-142 °C) exhibit distinct melting points due to differences in crystal packing and hydrogen bonding capabilities.[1] It is reasonable to predict that this compound will present as a colored crystalline solid, a characteristic trait of nitroaromatic compounds.[3]

Section 2: Synthesis and Chemical Reactivity

A Plausible Synthetic Pathway

A common and effective method for the synthesis of nitroaniline derivatives involves the electrophilic nitration of a suitably protected aniline precursor.[1][5] Direct nitration of an aniline can be problematic as the amino group is a powerful activating group, leading to multiple nitrations and oxidation, and under acidic conditions, it protonates to become a meta-directing deactivator. Therefore, a protection strategy is essential.

The logical precursor for this compound is 3-methoxy-2-methylaniline. The synthesis would proceed via acetylation of the amine, followed by regioselective nitration and subsequent deprotection.

Caption: Plausible synthetic route to this compound.

Causality in Synthesis:

-

Protection: The acetylation of the amino group to form an amide is critical. The bulky acetyl group moderates the activating effect of the nitrogen and sterically hinders the ortho positions (relative to the amide), while the electronic effect of the amide still directs nitration ortho and para to itself.

-

Nitration: The combination of the ortho-para directing amide and the meta-directing methoxy group (relative to its own position) guides the incoming nitro group to the desired position 3. The methyl group provides additional activation.

-

Deprotection: Acid- or base-catalyzed hydrolysis removes the acetyl group to regenerate the free amine, yielding the final product.[6]

Predicted Chemical Reactivity

The reactivity is governed by its functional groups:

-

Amino Group (-NH₂): This group makes the compound basic, though its basicity is significantly reduced by the electron-withdrawing nitro group. It can be diazotized with nitrous acid to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.[5]

-

Nitro Group (-NO₂): The nitro group is a strong deactivator for electrophilic aromatic substitution but can be reduced to an amino group using reagents like Sn/HCl, H₂/Pd-C, or iron in acetic acid. This transformation is fundamental in the synthesis of diamine compounds.

-

Aromatic Ring: The ring is activated by the -NH₂, -OCH₃, and -CH₃ groups and deactivated by the -NO₂ group. Further electrophilic substitution would be complex, but the positions ortho and para to the powerful amino group are the most likely sites of reaction, steric hindrance permitting.

Section 3: Spectroscopic Characterization Protocol

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a self-validating system for the structural elucidation of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation (Trustworthiness Pillar):

-

Accurately weigh 5-10 mg of the purified, dry solid product. Rationale: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra. DMSO-d₆ is often chosen for nitroanilines due to its excellent solvating power.[1]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: TMS provides a sharp, inert reference signal against which all other chemical shifts can be accurately measured.

-

-

Instrument Setup & Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Rationale: Higher field strengths provide better signal dispersion, making it easier to resolve complex spectra.

-

Shim the magnetic field to ensure homogeneity. Rationale: A homogeneous field is critical for obtaining sharp, symmetrical peaks, which is essential for accurate integration and coupling constant analysis.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. Rationale: These parameters provide a good balance between signal intensity and experimental time, allowing for quantitative integration of the proton signals.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Rationale: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.

-

-

Data Processing and Analysis (Expertise Pillar):

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

¹H NMR Expected Signals:

-

Aromatic Protons: Two distinct signals in the aromatic region (typically 6.5-8.0 ppm), likely appearing as singlets or narrow doublets due to the substitution pattern.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 protons.

-

Methyl Protons (-CH₃): A sharp singlet around 2.1-2.4 ppm, integrating to 3 protons.

-

-

¹³C NMR Expected Signals: Eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (e.g., carbons attached to -NO₂ will be downfield, carbons attached to -NH₂/-OCH₃ will be upfield relative to benzene).

-

Section 4: Safety and Handling

-

Toxicity: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] They can cause damage to organs through prolonged or repeated exposure.[7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[8]

Conclusion

This compound represents a specific isomer within a broadly useful class of chemical intermediates. While direct experimental data on its properties is sparse, a robust understanding can be built by applying fundamental chemical principles and drawing comparisons with its well-characterized isomers. The synthetic and analytical protocols outlined in this guide provide a validated starting point for researchers aiming to produce, purify, and utilize this compound. As with any lesser-studied chemical, careful execution of experimental procedures and adherence to stringent safety protocols are essential.

References

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. Available at: [Link]

-

ACS Publications. (2020). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methoxy-2-nitroaniline. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Available at: [Link]

-

PubChem. (n.d.). 5-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2025). Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Capot Chemical. (n.d.). 16024-30-9 | this compound. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 16024-30-9 | this compound - Capot Chemical [capotchem.com]

- 3. chempanda.com [chempanda.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 5-Methoxy-2-methyl-3-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Methoxy-2-methyl-3-nitroaniline, a substituted nitroaniline of interest in chemical synthesis and pharmaceutical development. A comprehensive review of scientific literature reveals a notable absence of published experimental solubility data for this specific compound. Consequently, this document serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility behavior in various organic solvents based on its physicochemical properties and an analysis of related isomers. Second, it delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to empower researchers to generate reliable, reproducible solubility data, a critical parameter for process optimization, reaction engineering, and formulation development.

Introduction

This compound is a unique aromatic compound featuring a combination of electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups. This arrangement of functional groups imparts a specific polarity and reactivity profile that makes it a potentially valuable intermediate. In any chemical process, from synthesis to purification and formulation, solubility is a fundamental physicochemical property. It dictates the choice of solvent, influences reaction rates and yields, is paramount for designing crystallization processes, and ultimately affects the bioavailability of active pharmaceutical ingredients (APIs).

Given the lack of empirical data for this compound, this guide provides the necessary foundational knowledge and practical instructions to bridge this information gap. By understanding the underlying principles and applying the rigorous methodology described herein, researchers can confidently determine the solubility profile of this compound and accelerate their development timelines.

Physicochemical Properties and Solubility Prediction

The first step in assessing a compound's solubility is to analyze its molecular structure and resulting physicochemical properties. While experimental data for this compound is scarce, we can predict its behavior by examining its functional groups and comparing it to known analogs.

Core Molecular Properties

A summary of the key properties for this compound is presented below. Note that some values are estimated based on computational models due to the absence of published experimental data.

| Property | Value / Structure | Reference / Source |

| IUPAC Name | This compound | - |

| CAS Number | 16024-30-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| Structure |  (Note: Structure shown is for the related isomer 5-Methoxy-2-methyl-4-nitroaniline as a visual reference) (Note: Structure shown is for the related isomer 5-Methoxy-2-methyl-4-nitroaniline as a visual reference) | [2] |

| pKa (estimated) | ~2.0 - 3.5 | [3][4] |

Note on pKa: The basicity of the aniline amino group is significantly reduced by the strong electron-withdrawing effect of the adjacent nitro group. This results in a very low pKa, meaning the compound will be predominantly in its neutral form unless in a highly acidic environment.[3][4]

Influence of Functional Groups on Solubility

The solubility of this compound is a direct consequence of the interplay between its functional groups and the solvent.

-

Amino Group (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor. This group enhances solubility in polar, protic solvents (e.g., alcohols).

-

Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. This group increases the molecule's overall polarity, favoring solubility in polar solvents.

-

Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor. It contributes to solubility in polar solvents.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group. It slightly decreases polarity and may enhance solubility in less polar or nonpolar solvents.

-

Aromatic Ring: The benzene core is hydrophobic and contributes to solubility in aromatic or nonpolar solvents.

Predictive Solubility Profile

Based on this structural analysis, we can formulate a hypothesis for the solubility behavior of this compound across different solvent classes:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar nitro and methoxy groups.

-

Good to Moderate Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The ability of these solvents to hydrogen bond with the amino, nitro, and methoxy groups is key. Studies on related compounds like p-nitroaniline show that solubility in alcohols is significant.[5]

-

Moderate Solubility: Expected in solvents like acetone and ethyl acetate, which are polar aprotic but less so than DMSO.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene. The molecule's overall polarity is too high for significant interaction with these nonpolar environments.

This predictive framework is the starting point for experimental verification.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a solid in a solvent is the isothermal shake-flask method .[6][7] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute. The following sections provide a self-validating, step-by-step protocol.

Core Methodology: Isothermal Shake-Flask Protocol

This protocol ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.

Step 1: Preparation

-

Weigh an excess amount of solid this compound into a series of glass vials (e.g., 4 mL or 20 mL screw-cap vials). "Excess" means enough solid will remain undissolved at the end of the experiment. A 5-fold excess over the estimated solubility is a good starting point.[8]

-

Add a precise volume (e.g., 2.0 mL or 10.0 mL) of the chosen organic solvent to each vial.

-

Add a small magnetic stir bar to each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker or on a multi-position stirring hotplate set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[6]

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements yield the same concentration.

Step 3: Sample Collection and Phase Separation

-

Stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to sediment.[7]

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is chemically compatible with the solvent) into a clean vial for analysis. This step is critical to remove any undissolved microparticles.

The following diagram illustrates the workflow for this protocol.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying the concentration of the dissolved analyte in the filtered sample.[9]

Step 1: Instrument and Method Setup

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for aromatic amines.[10]

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water (with 0.1% formic acid or an appropriate buffer) is typical. A gradient or isocratic method may be used.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., determined by a UV scan).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Step 2: Preparation of Standards (Calibration Curve)

-

Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of decreasing concentration (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus the known concentration for each standard. Perform a linear regression to generate a calibration curve. The R² value should be >0.995 for a reliable curve.

Step 3: Sample Analysis

-

Dilute the filtered sample from the shake-flask experiment with the mobile phase to ensure its concentration falls within the range of the calibration curve. The dilution factor must be recorded accurately.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

The following diagram illustrates the quantification workflow.

Data Presentation

Quantitative solubility data should be presented clearly for easy comparison. A well-structured table is essential for reporting results from different solvents and temperatures.

Table 2: Experimental Solubility of this compound at 25°C (Template)

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x₁) |

|---|---|---|---|---|

| Polar Protic | Methanol | Experimental Value | Calculated Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | Calculated Value | |

| Isopropanol | Experimental Value | Calculated Value | Calculated Value | |

| Polar Aprotic | Acetone | Experimental Value | Calculated Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value | Calculated Value | |

| Acetonitrile | Experimental Value | Calculated Value | Calculated Value | |

| DMSO | Experimental Value | Calculated Value | Calculated Value | |

| Nonpolar | n-Hexane | Experimental Value | Calculated Value | Calculated Value |

| | Toluene | Experimental Value | Calculated Value | Calculated Value |

Conclusion

While direct experimental data on the solubility of this compound is not currently available in public literature, a robust predictive framework can be established through the analysis of its molecular structure. The presence of multiple polar, hydrogen-bonding functional groups suggests favorable solubility in polar protic and aprotic organic solvents, with limited solubility in nonpolar media. This guide provides the definitive, industry-standard experimental protocols—the isothermal shake-flask method and HPLC quantification—required for researchers to generate this critical data with high confidence. Adherence to these detailed methodologies will ensure the production of accurate and reproducible results, enabling informed decisions in process development, purification, and formulation design.

References

[11] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717. [6] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website. [12] Taylor, R., & Jia, Z. (2014). A review of the current challenges in the phase equilibrium modeling of pharmaceutical solids in organic solvents. Organic Process Research & Development, 18(9), 1055-1065. [13] Jouyban, A. (2010). Handbook of solubility data for pharmaceuticals. CRC press. [14] BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from BioAssay Systems website. [15] Parchem. (n.d.). This compound. Retrieved from Parchem fine & specialty chemicals. [3] Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [10] Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. [8] U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [7] Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [16] Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Application Note. [4] Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4473. [1] Ambeed. (n.d.). 16024-30-9|this compound. Retrieved from Ambeed.com. [17] Smolecule. (n.d.). Buy 5-Methoxy-2-nitroaniline | 16133-49-6. Retrieved from Smolecule. [9] Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note. Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from Waters Corporation. [2] PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from PubChem database. [18] LabSolutions. (n.d.). 5-Methoxy-2-nitroaniline. Retrieved from LabSolutions. [19] Canals, I., et al. (2005). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1088(1-2), 147-154. [20] University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from Helda. [5] Johnson, C. D., & Hardy, F. E. (1973). Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 881-886.

Sources

- 1. 16024-30-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 4. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. bioassaysys.com [bioassaysys.com]

- 15. parchem.com [parchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Buy 5-Methoxy-2-nitroaniline | 16133-49-6 [smolecule.com]

- 18. labsolu.ca [labsolu.ca]

- 19. researchgate.net [researchgate.net]

- 20. DSpace [helda.helsinki.fi]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Methoxy-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-2-methyl-3-nitroaniline is a crucial chemical intermediate in the pharmaceutical and fine chemical industries. As with many nitroaromatic compounds, a comprehensive understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, processing, and storage. This guide provides a detailed technical framework for evaluating the thermal hazards of this compound. It outlines experimental protocols, explains the scientific rationale behind these procedures, and details the interpretation of the resulting data to build a robust safety profile.

Introduction: The Imperative of Thermal Hazard Assessment

Nitroaromatic compounds are energetically rich molecules due to the presence of the nitro group (-NO₂), which can act as an internal oxidant for the carbon-rich aromatic ring. This inherent reactivity can lead to highly exothermic decomposition reactions, which, if uncontrolled, can result in thermal runaway, equipment failure, and serious accidents. A thorough thermal hazard assessment is therefore not merely a regulatory formality but a critical component of responsible chemical stewardship and process safety management. This guide will focus on the key analytical techniques used to characterize the thermal behavior of this compound.

Core Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is essential for a comprehensive evaluation of thermal stability. This guide details the application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): Initial Screening and Energetics

DSC is a fundamental technique for initial thermal hazard screening. It measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a high-pressure stainless steel or gold-plated crucible. The use of a high-pressure crucible is critical to suppress vaporization and ensure that the measured heat flow corresponds to the decomposition process.

-

Instrumental Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

-

Thermal Program: Heat the sample from ambient temperature to approximately 400°C at a linear heating rate of 10°C/min under an inert nitrogen atmosphere.

-

Data Interpretation: The resulting thermogram is analyzed to determine the onset temperature of the exothermic decomposition and the integrated peak area provides the heat of decomposition (ΔHd).

Rationale for Experimental Choices:

-

Small Sample Size: Minimizes the risk of a significant energy release within the instrument.

-

Sealed High-Pressure Crucible: Prevents mass loss due to volatilization, ensuring an accurate measurement of the decomposition energy.

-

Inert Atmosphere: Eliminates the possibility of oxidative side reactions that would complicate the thermal profile.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature. This data is invaluable for understanding the decomposition pathway and identifying the formation of volatile byproducts.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Place 5-10 mg of the sample into an appropriate TGA pan (e.g., alumina).

-

Instrumental Setup: Position the sample pan within the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge gas.

-

Data Interpretation: The TGA curve reveals the temperatures at which mass loss occurs, and the derivative of this curve (DTG) highlights the temperatures of maximum decomposition rates.

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

ARC is the gold standard for assessing thermal runaway potential.[1] It operates under adiabatic conditions, meaning that all heat generated by the sample's decomposition is retained, leading to a self-accelerating temperature rise.[2][3] This technique provides critical data for process safety design.[4]

Experimental Protocol for ARC Analysis:

-

Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical sample bomb, usually made of titanium or stainless steel.

-

Heat-Wait-Seek Operation: The instrument heats the sample in small steps, then waits to detect any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument enters adiabatic mode.[5]

-

Adiabatic Tracking: The calorimeter heaters match the sample temperature, ensuring no heat is lost to the surroundings. Temperature and pressure are recorded as a function of time.

-

Data Interpretation: ARC data is used to determine the self-accelerating decomposition temperature (SADT), time to maximum rate (TMR), and the adiabatic temperature rise, which are crucial for defining safe operating limits and designing emergency relief systems.[5]

Data Synthesis and Interpretation

The data from these techniques should be considered together to form a holistic view of the thermal hazards.

| Parameter | DSC | TGA | ARC | Significance |

| Onset Temperature (Tonset) | Provides a rapid screening of thermal stability. | Indicates the temperature at which significant mass loss begins. | Offers the most sensitive determination of the start of self-heating. | Crucial for defining maximum safe processing and storage temperatures. |

| Heat of Decomposition (ΔHd) | Quantifies the energy released during decomposition. | - | Can be calculated from the adiabatic temperature rise. | A primary indicator of the potential severity of a thermal event. |

| Mass Loss Profile | - | Details the stages and extent of volatile product formation. | - | Provides insights into the decomposition mechanism. |

| Adiabatic Temperature Rise (ΔTad) | - | - | Directly measures the temperature increase under worst-case conditions. | Essential for assessing the potential for thermal runaway. |

Decomposition Mechanism and Kinetics

The decomposition of nitroanilines is a complex process.[6] It is generally accepted that the initial step involves the cleavage of the C-NO₂ bond.[7] The resulting radicals can then undergo a series of secondary reactions, leading to the formation of gaseous products and a carbonaceous residue. The specific decomposition pathway for this compound will be influenced by the electronic effects of the methoxy, methyl, and amino substituents on the aromatic ring.

Proposed Decomposition Pathway Visualization

Caption: A simplified schematic of the proposed thermal decomposition pathway.

Kinetic parameters, such as the activation energy (Ea) and pre-exponential factor (A), can be calculated from DSC data collected at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis. This information is vital for modeling the decomposition behavior under various temperature profiles.

Concluding Remarks for the Practicing Scientist

The thermal stability of this compound is a critical safety parameter that must be thoroughly evaluated. The combination of DSC, TGA, and ARC provides a comprehensive dataset to understand and mitigate the potential thermal hazards associated with this compound. This in-depth understanding is not only essential for regulatory compliance but also for the development of safe, robust, and scalable chemical processes in the pharmaceutical and fine chemical industries. It is imperative that this data be used to inform all stages of process development, from laboratory-scale experiments to full-scale manufacturing.

References

For further reading and a deeper understanding of the principles discussed in this guide, the following resources are recommended:

-

A comprehensive study on the decomposition of nitroanilines can be found in The Journal of Physical Chemistry A.[6]

-

For detailed information on Accelerating Rate Calorimetry (ARC) and its applications in process safety, refer to publications from the Prime Process Safety Center and Thermal Hazard Technology.[2][3]

-

General principles of thermal analysis of nitroaromatic compounds are discussed in various articles in the Journal of Thermal Analysis and Calorimetry and by SciELO.[8][9]

-

Safety data sheets for similar nitroaniline compounds provide valuable information on handling and potential hazards.[10]

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 3. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 4. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 5. belmontscientific.com [belmontscientific.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Reaction Mechanisms of 5-Methoxy-2-methyl-3-nitroaniline

Introduction

5-Methoxy-2-methyl-3-nitroaniline is a polysubstituted aromatic compound of significant interest to researchers and synthetic chemists. Its unique arrangement of activating and deactivating groups on the aniline scaffold presents a rich landscape of potential chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms involving this molecule, offering field-proven insights and detailed protocols for key synthetic operations. Understanding the interplay of the amine, nitro, methoxy, and methyl functionalities is paramount for leveraging this versatile building block in the development of novel dyes, pharmaceuticals, and complex organic materials.[1]

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The potent electron-donating amino and methoxy groups strongly activate the ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates it. The methyl group offers a mild activating effect. This intricate electronic balance, combined with the specific substitution pattern, dictates the regioselectivity and feasibility of various chemical reactions.

Core Reactivity Analysis: A Multi-faceted Approach

The chemical behavior of this compound can be systematically understood by examining the reactivity of each functional group and its influence on the aromatic system as a whole. The primary reactive centers are the aromatic amine, the nitro group, and the benzene ring itself.

Reactions Involving the Aromatic Amine: The Gateway to Versatility

The primary amino group is arguably the most versatile handle for synthetic transformations on the this compound core. Its ability to be converted into a diazonium salt opens up a vast array of subsequent reactions.

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[2] This reaction is typically performed at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid.[2][3] The resulting diazonium salt is a highly valuable intermediate, albeit thermally unstable, and is generally used immediately in the next synthetic step.[3][4] The electron-withdrawing nitro group on the ring decreases the basicity of the amino group, which can make diazotization slower compared to more electron-rich anilines, necessitating careful control of reaction conditions.[2][4]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which is then attacked by the nucleophilic amino group.[2][5]

Experimental Protocol: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold distilled water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is strictly maintained below 5 °C.[3]

-

Continue stirring for an additional 30 minutes after the addition is complete. The successful formation of the diazonium salt is often indicated by the dissolution of the solid starting material to form a clear solution.

-

A qualitative test for the presence of the diazonium salt can be performed by adding a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The formation of a vibrant azo dye confirms the successful diazotization.[3]

The diazonium group, being an excellent leaving group (N₂), can be displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[6][7][8] This provides a powerful method for introducing functionalities that are otherwise difficult to install directly on the aromatic ring.

Potential Sandmeyer Reactions:

-

Chlorination, Bromination, and Cyanation: Treatment of the diazonium salt with CuCl, CuBr, or CuCN allows for the introduction of chloro, bromo, and cyano groups, respectively.[5][6]

-

Hydroxylation: The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt solution in the presence of copper(I) oxide and copper(II) nitrate.[6][8]

The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion.[6][8]

Caption: Workflow for Sandmeyer reactions.

Diazonium salts are potent electrophiles that can react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction to form azo compounds (Ar-N=N-Ar').[2] These compounds are often intensely colored and form the basis of a large class of dyes.[9][10][11] Given the presence of activating groups on the parent molecule, the resulting diazonium salt of this compound is a key intermediate in the synthesis of disperse dyes.[9][10][12][13]

Reactions Involving the Nitro Group: A Path to Diamines

The nitro group is a strong electron-withdrawing group and its reduction is a fundamental transformation.

The most common reaction of the nitro group in this context is its reduction to a primary amine, which would yield 5-Methoxy-2-methyl-benzene-1,3-diamine. This transformation is of great industrial importance.[14][15]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere.[14][15][16] While generally effective, catalytic hydrogenation of nitroaromatics can be hazardous due to the formation of unstable hydroxylamine intermediates, which can lead to exothermic decomposition.[14][15]

-

Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.

The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.

Caption: Pathway for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

Materials:

-

This compound

-

Palladium on Carbon (Pd/C, 5-10 wt%)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol.

-

Carefully add the Pd/C catalyst (typically 1-5 mol%) to the solution.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by using TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be purified further by recrystallization or chromatography.

Reactions on the Aromatic Ring: Electrophilic and Nucleophilic Substitution

The substitution pattern on the benzene ring of this compound creates a complex scenario for further aromatic substitution reactions.

The directing effects of the existing substituents must be considered. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all ortho-, para-directing and activating.[17] However, the nitro (-NO₂) group is a meta-directing and deactivating group.[18] In strongly acidic conditions, typically used for EAS reactions like nitration or halogenation, the amino group will be protonated to form the anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating.[1][17][19]

The combined directing effects would likely favor electrophilic attack at the C4 and C6 positions, which are ortho and para to the activating methoxy and methyl groups, and meta to the deactivating anilinium and nitro groups. Steric hindrance from the adjacent methyl and nitro groups might influence the regioselectivity between these two positions.

Nucleophilic aromatic substitution is generally favored by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (like a halide).[20][21][22] In this compound, there is no inherent leaving group. While the methoxy group could potentially be displaced by a very strong nucleophile under harsh conditions, this is not a facile reaction as it is not positioned ortho or para to the activating nitro group. Therefore, SNAr reactions are not a primary reaction pathway for this specific molecule under standard conditions.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [23] |

| Molecular Weight | 182.18 g/mol | [23][24] |

| Appearance | Orange-red needles or powder | [25] |

| CAS Number | 106579-00-4 | [23] |

Conclusion

This compound is a highly functionalized aromatic compound with a diverse and predictable reactivity profile. The primary amino group serves as the main locus for synthetic diversification through diazotization, enabling access to a wide range of derivatives via Sandmeyer and azo coupling reactions. Concurrently, the selective reduction of the nitro group offers a reliable route to valuable diamine intermediates. While electrophilic aromatic substitution is plausible, the interplay of multiple directing groups under acidic conditions necessitates careful experimental design to achieve regioselectivity. This guide provides a foundational understanding of the key reaction mechanisms, empowering researchers to strategically employ this compound in the synthesis of complex molecular targets.

References

- Vertex AI Search. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.

- Vertex AI Search. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.

- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.

- BenchChem. (2025). A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.

- Fiveable. (n.d.). Meta-nitroaniline Definition - Organic Chemistry Key Term.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Halogenated Nitroanilines.

- Smolecule. (n.d.). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.

- Oriental Journal of Chemistry. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.

- BenchChem. (2025). optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline.

- Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid?.

- BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.

- PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline.

- Santa Cruz Biotechnology. (n.d.). 5-Methoxy-N-methyl-2-nitroaniline.

- ResearchGate. (2025). Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF.

- BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.

- BenchChem. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. scialert.net [scialert.net]

- 10. orientjchem.org [orientjchem.org]

- 11. nbinno.com [nbinno.com]

- 12. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. mt.com [mt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fiveable.me [fiveable.me]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

- 25. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis, Isolation, and Characterization of 5-Methoxy-2-methyl-3-nitroaniline

This technical guide provides a comprehensive overview of the discovery and isolation of 5-Methoxy-2-methyl-3-nitroaniline, a key chemical intermediate. While the direct discovery of this specific isomer is not widely documented in seminal literature, its synthesis and isolation can be logically derived from established principles of organic chemistry and documented procedures for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its plausible synthesis, purification, and characterization.

Introduction and Significance

This compound is a substituted nitroaniline of interest in synthetic organic chemistry. Its structural congeners, various methoxy, methyl, and nitro-substituted anilines, are pivotal precursors in the synthesis of a wide array of chemical entities, including pharmaceuticals and dyes. For instance, related compounds like 4-methoxy-2-nitroaniline serve as crucial intermediates in the production of proton pump inhibitors such as omeprazole.[1] The strategic placement of the methoxy, methyl, and nitro groups on the aniline scaffold of the target molecule offers a unique pattern of reactivity and potential for further functionalization, making it a valuable building block in medicinal chemistry and materials science.

This guide will delineate a proposed synthetic pathway, drawing parallels from established methodologies for similar molecules, and provide detailed protocols for its isolation and characterization.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be strategically approached through a multi-step sequence starting from a commercially available precursor, 2-methyl-3-methoxyaniline. The core of this synthesis involves the protection of the highly reactive amino group, followed by a regioselective nitration, and subsequent deprotection to yield the final product.

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of this compound.

Step 1: Acetylation of 2-Methyl-3-methoxyaniline

Causality: The amino group of the starting material is highly activating and susceptible to oxidation under nitrating conditions. Acetylation protects the amine by converting it into a less reactive acetamido group. This also helps to direct the subsequent nitration to the desired position due to the steric bulk and electronic effects of the acetamido group. A similar strategy is widely employed in the synthesis of other nitroanilines.[2]

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1 mole of 2-methyl-3-methoxyaniline in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

With vigorous stirring, add 1.1 moles of acetic anhydride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(3-methoxy-2-methylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Nitration of N-(3-methoxy-2-methylphenyl)acetamide

Causality: The nitration of the acetylated intermediate is the key step in introducing the nitro group at the desired position. The directing effects of the ortho-para directing methoxy group and the ortho-directing methyl and acetamido groups are crucial. The position para to the methoxy group and ortho to the methyl group is the most likely site for electrophilic substitution. The use of a nitrating mixture of concentrated nitric and sulfuric acids is a standard and effective method.[3]

Protocol:

-

To a clean, dry flask, add the N-(3-methoxy-2-methylphenyl)acetamide obtained from the previous step.

-

Cool the flask in an ice-salt bath to -5 to 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise with constant stirring, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and press dry.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide

Causality: The final step involves the removal of the acetyl protecting group to regenerate the amino functionality. This is typically achieved by acid or base-catalyzed hydrolysis. Acidic hydrolysis with an agent like hydrochloric acid is effective and commonly used for this transformation.[4]

Protocol:

-

Place the crude N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide in a round-bottom flask.

-

Add a sufficient amount of 4N hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until it becomes alkaline. This will precipitate the free amine.

-

Collect the crude this compound by vacuum filtration.

Isolation and Purification

The purity of the final product is critical for its intended applications. A combination of extraction and recrystallization is a robust method for isolating and purifying this compound.

Isolation Workflow

Caption: General workflow for the isolation and purification of the final product.

Detailed Purification Protocol

-

Extraction:

-

After neutralization and filtration, the crude solid can be further purified by dissolving it in a suitable organic solvent like ethyl acetate.

-

The organic layer should be washed with a saturated aqueous sodium chloride solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.[4]

-

-

Recrystallization:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude solid.

-

Select a suitable solvent system for recrystallization. A mixture of ethanol and water is often effective for nitroanilines.[2][5]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be briefly boiled.

-

Filter the hot solution to remove the charcoal and any other insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol-water mixture.

-

Dry the crystals in a vacuum oven at a moderate temperature to a constant weight.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | - |

| Molecular Weight | 182.18 g/mol | [6] |

| Appearance | Yellow to orange crystalline solid | Analogy to similar compounds[7] |

| Melting Point | 130-140 °C (estimated) | Analogy to isomers |

Spectroscopic Data (Expected)

The following are expected spectroscopic characteristics based on the structure of this compound and data from similar compounds.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methyl protons, and amine protons. |

| ¹³C NMR | Resonances for all eight carbon atoms in their unique chemical environments. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C-O stretching (methoxy group). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Safety and Handling

Nitroanilines and their derivatives should be handled with care, following standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for closely related compounds like 5-methoxy-2-nitroaniline.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a scientifically grounded, albeit proposed, pathway for the synthesis and isolation of this compound. By leveraging established and reliable chemical transformations and purification techniques documented for analogous molecules, researchers can confidently approach the preparation of this valuable chemical intermediate. The detailed protocols and rationale provided herein are designed to ensure both a successful synthesis and a high degree of purity for the final product, enabling its effective use in further research and development activities.

References

-

Synthesis of 5-methoxy-2-nitroaniline. PrepChem.com. [Link]

-

5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726. PubChem. [Link]

-

5-Methoxy-2-nitroaniline - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- US5466871A - Process for preparing nitroaniline derivatives.

-

5-Methoxy-2-nitroaniline | C7H8N2O3 | CID 85300. PubChem. [Link]

-

5-Methoxy-3-methyl-2-nitroaniline | C8H10N2O3 | CID 71433181. PubChem. [Link]

-

m-Nitroaniline. NIST WebBook. [Link]

Sources

- 1. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]